molecular formula C22H15FN2O3 B4899797 (E)-2-(3-fluorophenyl)-3-[4-[(4-nitrophenyl)methoxy]phenyl]prop-2-enenitrile

(E)-2-(3-fluorophenyl)-3-[4-[(4-nitrophenyl)methoxy]phenyl]prop-2-enenitrile

Cat. No.: B4899797
M. Wt: 374.4 g/mol
InChI Key: BTIKNGXQEKIUMR-UNOMPAQXSA-N
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Description

(E)-2-(3-fluorophenyl)-3-[4-[(4-nitrophenyl)methoxy]phenyl]prop-2-enenitrile is an organic compound characterized by the presence of a fluorophenyl group, a nitrophenyl group, and a prop-2-enenitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-(3-fluorophenyl)-3-[4-[(4-nitrophenyl)methoxy]phenyl]prop-2-enenitrile typically involves a multi-step process. One common method includes the following steps:

    Formation of the Fluorophenyl Intermediate: The starting material, 3-fluorobenzaldehyde, undergoes a reaction with a suitable reagent to form the fluorophenyl intermediate.

    Coupling with 4-[(4-nitrophenyl)methoxy]benzaldehyde: The fluorophenyl intermediate is then coupled with 4-[(4-nitrophenyl)methoxy]benzaldehyde under specific conditions to form the desired product.

    Final Step: The final step involves the formation of the prop-2-enenitrile moiety through a reaction with a suitable nitrile source.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction time.

Chemical Reactions Analysis

Types of Reactions

(E)-2-(3-fluorophenyl)-3-[4-[(4-nitrophenyl)methoxy]phenyl]prop-2-enenitrile can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the fluorophenyl and nitrophenyl groups, using suitable nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and halides can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

(E)-2-(3-fluorophenyl)-3-[4-[(4-nitrophenyl)methoxy]phenyl]prop-2-enenitrile has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of (E)-2-(3-fluorophenyl)-3-[4-[(4-nitrophenyl)methoxy]phenyl]prop-2-enenitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of signaling pathways related to cell growth and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    Dichloroaniline: Aniline derivatives with chlorine substitutions.

    2-Methyl-4-[(4-methyl-2-[4-(trifluoromethyl)phenyl]-5-thiazolyl)methylthio]phenoxyacetic acid: A compound with similar structural features and applications.

Uniqueness

(E)-2-(3-fluorophenyl)-3-[4-[(4-nitrophenyl)methoxy]phenyl]prop-2-enenitrile is unique due to the presence of both fluorophenyl and nitrophenyl groups, which confer specific chemical and biological properties

Properties

IUPAC Name

(E)-2-(3-fluorophenyl)-3-[4-[(4-nitrophenyl)methoxy]phenyl]prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15FN2O3/c23-20-3-1-2-18(13-20)19(14-24)12-16-6-10-22(11-7-16)28-15-17-4-8-21(9-5-17)25(26)27/h1-13H,15H2/b19-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTIKNGXQEKIUMR-UNOMPAQXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C(=CC2=CC=C(C=C2)OCC3=CC=C(C=C3)[N+](=O)[O-])C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)F)/C(=C\C2=CC=C(C=C2)OCC3=CC=C(C=C3)[N+](=O)[O-])/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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